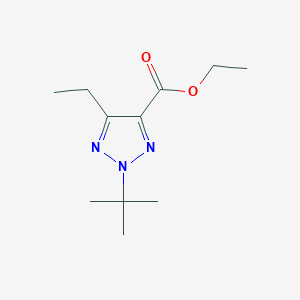![molecular formula C22H20ClN3O2 B13108195 Methyl3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride](/img/structure/B13108195.png)
Methyl3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a biphenyl structure with a cyano group and an amino benzoate moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride typically involves multiple steps:
Formation of the Biphenyl Intermediate: The initial step involves the synthesis of the biphenyl intermediate, which can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanide salts under basic conditions.
Amino Benzoate Formation: The amino benzoate moiety is synthesized through an esterification reaction between 3-amino-2-benzoic acid and methanol in the presence of an acid catalyst.
Final Coupling: The final step involves coupling the biphenyl intermediate with the amino benzoate moiety under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the biphenyl and benzoate moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Methyl3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl structure allows for strong binding interactions, while the cyano and amino groups facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-aminobenzoate: A simpler analog with similar functional groups but lacking the biphenyl structure.
3-Amino-2-methylbenzoic acid: Another related compound with a similar benzoate moiety but different substituents.
Uniqueness
Methyl3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride is unique due to its complex structure, which combines a biphenyl core with cyano and amino benzoate functionalities. This combination provides enhanced reactivity and versatility compared to simpler analogs, making it valuable for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C22H20ClN3O2 |
|---|---|
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
methyl 3-amino-2-[[4-(2-cyanophenyl)phenyl]methylamino]benzoate;hydrochloride |
InChI |
InChI=1S/C22H19N3O2.ClH/c1-27-22(26)19-7-4-8-20(24)21(19)25-14-15-9-11-16(12-10-15)18-6-3-2-5-17(18)13-23;/h2-12,25H,14,24H2,1H3;1H |
Clave InChI |
OQZFHESSNQDMGG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC=C1)N)NCC2=CC=C(C=C2)C3=CC=CC=C3C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B13108128.png)
![tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13108133.png)
![1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine](/img/structure/B13108147.png)



![[1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro-](/img/structure/B13108182.png)


![[2,2'-Bipyridine]-5-carboxamide](/img/structure/B13108196.png)



